4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a trifluoromethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in organic synthesis and a subject of interest for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of a suitable pyrazole derivative with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through a boronic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: : Reduction reactions can be performed to modify the trifluoromethyl group.
Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are often employed.
Major Products Formed
Oxidation: : Pyrazolone derivatives.
Reduction: : Reduced trifluoromethyl compounds.
Substitution: : Various boronic acid derivatives and their corresponding products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: : The compound can be utilized in the development of biological probes and imaging agents.
Industry: : Its unique properties make it valuable in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the boronic acid derivative can participate in covalent bonding with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Bis(pinacolato)diboron
Uniqueness
The uniqueness of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole lies in its combination of the trifluoromethyl group and the pyrazole ring, which provides distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
1402233-45-7 |
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Molecular Formula |
C16H18BF3N2O2 |
Molecular Weight |
338.1 |
Purity |
95 |
Origin of Product |
United States |
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